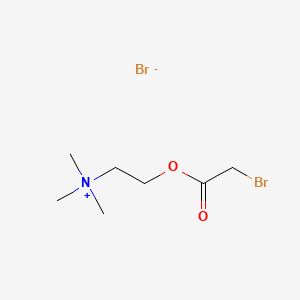
4-(羟甲基)哌啶-3-醇
描述
Synthesis Analysis
The synthesis of 4-(Hydroxymethyl)piperidin-3-ol involves various methods, including hydrogenation , cyclization , cycloaddition , and multicomponent reactions . Researchers have explored efficient routes to obtain this compound, aiming for cost-effectiveness and scalability . For instance, one-pot syntheses using greener solvents have been investigated .
Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)piperidin-3-ol consists of a six-membered piperidine ring with a hydroxymethyl group (CH2OH) attached to one of the carbon atoms. The nitrogen atom in the piperidine ring contributes to its basicity and reactivity. The compound’s stereochemistry and conformation play a crucial role in its biological activity .
Chemical Reactions Analysis
科学研究应用
神经系统疾病中的合成与生物学表征
由Kharkar et al. (2009)进行的一项研究重点关注了基于4-(羟甲基)哌啶-3-醇模板的分子合成。这些分子对多巴胺、血清素和去甲肾上腺素转运蛋白表现出亲和力,表明了治疗药物滥用、抑郁症和注意力缺陷多动障碍等神经系统疾病的潜力。
通往反式-4-氨甲基-哌啶-3-醇的途径
Gijsen et al. (2008)开发了通往反式-4-氨甲基-哌啶-3-醇的非对映选择性途径。这些方法对于大规模合成具有重要意义,突出了该化合物在生产各种药物衍生物中的效用。
作用机制
Target of Action
4-(Hydroxymethyl)piperidin-3-ol is a key intermediate in the synthesis of novel 5-hydroxytryptamine (5-HT) receptor agonists . The primary target of this compound is the 5-HT receptor, which plays a significant role in various physiological and pathological processes, including mood, anxiety, sleep, and depression .
Mode of Action
This binding can trigger a series of biochemical reactions leading to various physiological effects .
Biochemical Pathways
The activation of the 5-HT receptor by 4-(Hydroxymethyl)piperidin-3-ol can affect several biochemical pathways. These include the regulation of mood, appetite, and sleep, among others. The downstream effects of these pathways can have significant impacts on physiological and psychological states .
Result of Action
The activation of the 5-HT receptor by 4-(Hydroxymethyl)piperidin-3-ol can lead to various molecular and cellular effects. These effects can manifest as changes in mood, appetite, and sleep patterns, among others .
属性
IUPAC Name |
4-(hydroxymethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKGJIYPZVMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)piperidin-3-ol | |
CAS RN |
220218-57-5 | |
| Record name | 4-(hydroxymethyl)piperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)


![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)






![4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B3116915.png)

